2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide is mentioned in the context of pharmaceutical combinations for potential treatment of proliferative diseases. Specifically, it is listed among a group of kinase inhibitors, particularly targeting Bcr-Abl, Flt-3, FAK, and RAF. This suggests its potential relevance in cancer research and related fields.
The primary research application mentioned for 2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide is in the potential development of pharmaceutical combinations for treating proliferative diseases. It is suggested as a possible component in combination therapies alongside other selective or non-selective JAK kinase inhibitors.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2